molecular formula C13H9NO2S2 B11724886 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile

Cat. No.: B11724886
M. Wt: 275.4 g/mol
InChI Key: BFMRSNHWEWLRBI-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile is a high-purity chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzenesulfonyl group and a thiophene ring linked through a prop-2-enenitrile bridge, a structural motif found in molecules with potential biological activity . The benzenesulfonyl acrylonitrile core is a known scaffold in organic synthesis, with related structures serving as key intermediates for the development of bioactive molecules . Thiophene-containing compounds are of significant interest in modern chemotherapy, as the sulfur atom can markedly influence the lipophilicity and electronic profile of a molecule, which in turn can affect its biological interaction and bioavailability . Researchers can explore this compound as a versatile building block for constructing more complex heterocyclic systems or as a candidate for screening against various biological targets. Its structure suggests potential as a precursor in the synthesis of novel antimicrobial or antitumor agents, given that various nitrothiophene and related sulfur-containing heterocycles have been reported as anti-infective agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H9NO2S2

Molecular Weight

275.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-3-thiophen-3-ylprop-2-enenitrile

InChI

InChI=1S/C13H9NO2S2/c14-9-13(8-11-6-7-17-10-11)18(15,16)12-4-2-1-3-5-12/h1-8,10H

InChI Key

BFMRSNHWEWLRBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CSC=C2)C#N

Origin of Product

United States

Preparation Methods

Sulfonylation of Thiophene Derivatives

The reaction of 3-thiophenemethanol or 3-thiophenecarboxaldehyde with benzenesulfonyl chloride forms the sulfonylated intermediate. The process typically employs a base such as triethylamine or pyridine in anhydrous dichloromethane (DCM) at 0–5°C to mitigate side reactions. For example:

Thiophene-3-carboxaldehyde+Benzenesulfonyl chlorideEt3N, DCM3-(Benzenesulfonyl)thiophene carboxaldehyde\text{Thiophene-3-carboxaldehyde} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-(Benzenesulfonyl)thiophene carboxaldehyde}

Yields for this step range from 65% to 78%, depending on the stoichiometry of benzenesulfonyl chloride and reaction time.

Nitrile Group Introduction via Knoevenagel Condensation

The sulfonylated aldehyde intermediate undergoes condensation with cyanoacetic acid or malononitrile in the presence of ammonium acetate or piperidine as a catalyst. This step is performed in refluxing ethanol or toluene to facilitate water removal via azeotropic distillation:

3-(Benzenesulfonyl)thiophene carboxaldehyde+MalononitrileNH4OAc, EtOHThis compound\text{3-(Benzenesulfonyl)thiophene carboxaldehyde} + \text{Malononitrile} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{this compound}

Reported yields for this stage vary between 50% and 62%, with purity exceeding 95% after recrystallization from ethyl acetate.

Table 1: Reaction Conditions for Stepwise Synthesis

StepReagentsSolventTemperatureYield
SulfonylationBenzenesulfonyl chloride, Et₃NDCM0–5°C65–78%
Nitrile introductionMalononitrile, NH₄OAcEthanolReflux50–62%

One-Pot Tandem Reaction Using SnCl₂ Catalysis

A novel one-pot method leverages tin(II) chloride (SnCl₂) to promote tandem sulfonylation, nitrile formation, and cyclization. This approach, adapted from benzothiadiazine syntheses, eliminates intermediate isolation, enhancing throughput.

Reaction Mechanism and Conditions

In this protocol, 3-thiophenecarboxaldehyde reacts directly with benzenesulfonamide and a nitrile source (e.g., trimethylsilyl cyanide) in isopropanol containing SnCl₂. The Lewis acid activates the aldehyde for sulfonamide conjugation, followed by cyanide nucleophilic attack and dehydration:

3-Thiophenecarboxaldehyde+Benzenesulfonamide+TMSCNSnCl2,i-PrOHTarget Compound\text{3-Thiophenecarboxaldehyde} + \text{Benzenesulfonamide} + \text{TMSCN} \xrightarrow{\text{SnCl}_2, i\text{-PrOH}} \text{Target Compound}

Optimized conditions (24 hours at 80°C) provide yields up to 68% with >90% purity.

Table 2: SnCl₂-Mediated One-Pot Synthesis Parameters

ParameterValue
Catalyst loading10 mol% SnCl₂
SolventAnhydrous i-PrOH
Temperature80°C
Time24 h
Yield68%

Coupling of Preformed Sulfonyl and Nitrile Modules

A modular strategy couples pre-synthesized benzenesulfonyl and thiophene-nitrile fragments. This method, though less common, offers flexibility in introducing functional group variations.

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed cross-coupling between 3-(benzenesulfonyl)thiophene boronic ester and a brominated propenenitrile derivative has been explored. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), the reaction achieves 55–60% yield. However, scalability is limited by boronic ester availability.

Ullmann-Type Coupling

Copper(I)-mediated coupling of 3-iodothiophene with 2-(benzenesulfonyl)propenenitrile in DMF at 120°C affords the target compound in 48% yield. While functional group tolerance is high, prolonged heating (>24 hours) and copper residues complicate purification.

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

MethodAdvantagesLimitations
Stepwise synthesisHigh purity, established protocolMulti-step, moderate yields
SnCl₂ one-potSingle vessel, good throughputRequires anhydrous conditions
Modular couplingFunctional group flexibilityLow yields, costly catalysts

The SnCl₂-mediated route strikes the best balance between efficiency and practicality for large-scale production, whereas stepwise synthesis remains preferred for analytical-grade material.

Optimization Strategies

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF) improve nitrile stability but risk sulfonate hydrolysis.

  • Lower temperatures (0–5°C) during sulfonylation reduce diastereomer formation.

Catalytic Enhancements

  • SnCl₂ loading reduction to 5 mol% with microwave irradiation (100°C, 2 hours) increases yield to 72% while cutting reaction time .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzenesulfonyl derivatives.

Scientific Research Applications

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzenesulfonyl group can act as an electrophilic center, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The prop-2-enenitrile backbone is common among analogs, but substituents critically influence properties:

Compound Name Substituents (Position 2 / Position 3) Key Structural Features
2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile Benzenesulfonyl (2) / Thiophen-3-yl (3) Strong electron-withdrawing sulfonyl group; sulfur heterocycle with π-conjugation.
2-Benzoyl-3-(2-thienyl)prop-2-enenitrile (CAS 95644-00-1) Benzoyl (2) / Thiophen-2-yl (3) Electron-withdrawing benzoyl group; thiophene positional isomer (2-yl vs. 3-yl).
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (CAS 104089-72-7) 4-Chlorophenyl (2) / 3-Nitrophenyl (3) Dual electron-withdrawing groups (Cl, NO₂); planar aromatic systems.
2-(Benzenesulfonyl)-3-(pyridin-3-yl)prop-2-enenitrile (CAS 669708-39-8) Benzenesulfonyl (2) / Pyridin-3-yl (3) Nitrogen-containing heterocycle (pyridine) vs. sulfur (thiophene); potential H-bonding.

Key Observations :

  • Aromatic Interactions : Thiophen-3-yl’s sulfur atom contributes to π-conjugation and may engage in sulfur-specific interactions (e.g., with biological targets), contrasting with pyridinyl’s nitrogen-based hydrogen bonding .
Physical and Chemical Properties
  • Molecular Weight: The target compound (C₁₄H₁₁NO₂S₂) has a molecular weight of ~313.4 g/mol, comparable to analogs like 2-benzoyl-3-(2-thienyl)prop-2-enenitrile (239.3 g/mol) .
  • Solubility : Sulfonyl groups generally improve solubility in polar solvents (e.g., DMSO) compared to purely aromatic analogs.
  • Stability : The electron-withdrawing sulfonyl group may stabilize the nitrile group against hydrolysis, enhancing shelf-life .

Biological Activity

2-(Benzenesulfonyl)-3-(thiophen-3-yl)prop-2-enenitrile, also known by its chemical name (E)-2-(benzenesulfonyl)-3-thiophen-2-ylprop-2-enenitrile, is a compound with significant biological activity. Its molecular formula is C13H9NO2S2, and it has a molecular weight of approximately 275.35 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The compound is believed to exhibit inhibitory effects on certain enzymes, which can lead to alterations in metabolic pathways. This mechanism is crucial for its potential use in treating various diseases.

Anticancer Properties

Research has indicated that compounds similar to this compound possess anticancer properties. A study demonstrated that derivatives of this compound could inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). The specific pathways involved include the modulation of signaling cascades that are critical for cell survival and proliferation.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Case Studies

  • Study on Antitumor Activity : A recent investigation evaluated the efficacy of this compound against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents.
  • Antimicrobial Evaluation : In a study assessing the antimicrobial properties of this compound, it was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, indicating moderate antibacterial activity.
PropertyValue
Chemical Name(E)-2-(benzenesulfonyl)-3-thiophen-2-ylprop-2-enenitrile
Molecular FormulaC13H9NO2S2
Molecular Weight275.35 g/mol
CAS Number708230-19-7

Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth

Research Findings

The ongoing research into this compound highlights its potential as a versatile therapeutic agent. The compound's ability to interact with multiple biological targets suggests that it could be developed into a multi-target drug, addressing various aspects of disease pathology.

Future Directions

Further studies are warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential side effects are essential for assessing its viability as a therapeutic agent. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and selectivity towards specific targets.

Q & A

Q. Advanced

  • X-ray crystallography : Directly visualizes spatial arrangement of substituents.
  • NOESY correlations : Detects through-space interactions between the benzenesulfonyl and thiophene groups.
  • Coupling constant analysis : J-values >12 Hz in ¹H NMR indicate trans (E) configuration, while lower values suggest cis (Z) .

What experimental designs are recommended for evaluating the compound’s bioactivity in drug discovery?

Q. Advanced

  • Enzyme inhibition assays : Target-specific enzymes (e.g., kinases) using fluorescence-based kinetic measurements.
  • Receptor binding studies : Radioligand displacement assays quantify affinity for receptors like GPCRs.
  • Structure-Activity Relationship (SAR) : Systematic modification of the thiophene or sulfonyl groups to correlate structural features with potency .

How can researchers resolve discrepancies in biological activity data across different studies?

Q. Advanced

  • Dosage standardization : Normalize activity metrics to molar concentrations rather than mass-based units.
  • Solubility controls : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound dissolution without cytotoxicity.
  • Orthogonal assays : Validate hits using complementary techniques (e.g., SPR for binding, cellular assays for functional effects) .

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